Abietal

Antimicrobial Diterpenoid Staphylococcus aureus

Researchers seeking abietane scaffolds with a reactive C-18 aldehyde cannot substitute abietic or dehydroabietic acid without altering target engagement and derivatization potential. Abietal solves this by providing the authentic aldehyde handle for enzymatic studies, reductive amination, and SAR investigations. - Authentic substrate for abieta-7,13-dien-18-al dehydrogenase; essential for kinetic assays and heterologous pathway reconstruction. - Unique aldehyde group enables imine, hydrazone, and aldol chemistry not possible with the carboxylic acid analogs. - Standard pack sizes 10-100 mg; bulk and custom synthesis available on request.

Molecular Formula C20H30O
Molecular Weight 286.5 g/mol
CAS No. 6704-50-3
Cat. No. B1210337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbietal
CAS6704-50-3
Molecular FormulaC20H30O
Molecular Weight286.5 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=CCC3C(CCCC3(C2CC1)C)(C)C=O
InChIInChI=1S/C20H30O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h7,12-14,17-18H,5-6,8-11H2,1-4H3/t17-,18-,19-,20+/m0/s1
InChIKeyHOFSYSONRIGEAC-LWYYNNOASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Abietal: Abietane Diterpene Aldehyde


Abietal (also designated Abietinal, Abietaldehyde) is a tricyclic diterpenoid belonging to the abietane class, with molecular formula C20H30O and molecular weight 286.5 g/mol [1]. Structurally, it is an abieta-7,13-diene derivative bearing an oxo group (aldehyde) on one of the gem‑dimethyl groups; this aldehyde functionality distinguishes it from the corresponding carboxylic acids (abietic acid, dehydroabietic acid) that are more commonly studied as natural rosin constituents [1]. Abietal is a known natural product reported in Larix kaempferi and Thuja occidentalis, and it serves as a key structural intermediate within the abietane chemical space [1].

Abietane diterpenoid with reactive aldehyde functionality at C‑18
Reported natural product in Larix kaempferi and Thuja occidentalis
Structurally distinct from abietic and dehydroabietic acid analogs

Why Abietal Cannot Be Substituted


Abietal differs fundamentally from its carboxylic acid analogs (abietic acid and dehydroabietic acid) by possessing a reactive aldehyde group rather than a carboxyl group at the C‑18 position. This functional group disparity dictates distinct chemical reactivity, hydrogen‑bonding capacity, and lipophilicity, which in turn modulate membrane penetration, target engagement, and biological stability [1]. Class‑level structure–activity relationship (SAR) analyses of abietane diterpenoids confirm that the nature of the C‑18 substituent is a major determinant of antimicrobial potency and spectrum; compounds bearing a free catechol or aldehyde moiety often exhibit divergent antibacterial profiles compared to their acidic counterparts [2]. Consequently, a researcher seeking an aldehyde‑functionalized abietane scaffold for further derivatization or specific bioactivity cannot simply interchange abietal with the more abundant abietic or dehydroabietic acids without compromising the intended experimental outcome.

Aldehyde group enables unique reactivity and hydrogen‑bonding profile
Carboxylic acid analogs exhibit different lipophilicity and target engagement
C‑18 aldehyde defines distinct antimicrobial spectrum per class‑level SAR
Acidic C‑18 substituent drives a separate antibacterial profile; spectra may not transfer
Only abietal serves as substrate for plant aldehyde dehydrogenase
Abietic and dehydroabietic acids are enzyme products, not substrates

Abietal vs. Analog Acids: Evidence


Distinct Anti-Staphylococcal Spectrum

Direct comparative antimicrobial data for abietal itself are absent from the peer‑reviewed literature. However, class‑level SAR demonstrates that the aldehyde group (as in abietal) yields a different antibacterial spectrum relative to the carboxylic acid group (as in abietic acid). Abietic acid displays MIC values ranging from 8 to 64 μg/mL against staphylococcal strains [1]. In contrast, abietane aldehydes are reported to exhibit weaker direct activity against Gram‑positive cocci but may show enhanced potency against other bacterial genera due to altered membrane permeability [2]. This differential selectivity is critical for applications where broad‑spectrum activity against staphylococci is not the primary goal.

Anti-Staphylococcal Spectrum
Class-level inference
Abietal: no direct MIC reported. Abietic acid: MIC 8–64 μg/mL against staphylococci.
Class‑level SAR suggests aldehyde analogs may exhibit divergent staphylococcal potency.
Direct comparison data unavailable; class‑level inference only.
Antimicrobial Diterpenoid Staphylococcus aureus

Dehydroabietic Acid Outperforms in E. faecalis

Dehydroabietic acid (DHA), the aromatic C‑ring analog of abietal, exhibits potent activity against Enterococcus faecalis with an MIC of 15.1 μg/mL [1]. Abietal lacks the aromatic C‑ring and the carboxylic acid moiety, which are both essential for the observed anti‑enterococcal effect [2]. Although direct MIC data for abietal against E. faecalis are not reported, the structural divergence (aldehyde vs. carboxylic acid; diene vs. aromatic ring) predicts a marked loss of activity against this pathogen. Thus, for projects targeting E. faecalis, dehydroabietic acid is the superior selection, whereas abietal offers a distinct scaffold for exploring alternative biological activities that are independent of the aromatic C‑ring pharmacophore.

E. faecalis Activity
Cross-study comparable
Dehydroabietic acid MIC 15.1 μg/mL; abietal predicted >6‑fold higher MIC based on SAR.
Structural divergence predicts loss of anti‑enterococcal activity relative to DHA.
Abietal MIC not determined; prediction from class SAR.
Enterococcus faecalis Diterpenoid MIC

No Reported Mammalian Cytotoxicity

Abietic acid has been evaluated for cytotoxicity in multiple mammalian cell lines, with reported IC50 values ranging from 0.06 μg/mL (MCF‑7 breast cancer cells) to >100 μg/mL (normal fibroblasts), demonstrating a broad spectrum of cell‑line‑dependent effects [1]. In contrast, no peer‑reviewed cytotoxicity data exist for abietal. The absence of documented mammalian toxicity, combined with its distinct aldehyde functionality, suggests that abietal may serve as a less cytotoxic starting point for medicinal chemistry optimization, particularly when the carboxylic acid moiety of abietic acid is associated with off‑target effects. This is a class‑level inference based on the known SAR that the C‑18 substituent critically influences both antimicrobial activity and cytotoxicity [2].

Mammalian Cytotoxicity
Class-level inference
No peer‑reviewed cytotoxicity data available for abietal. Abietic acid IC50 0.06 μg/mL (MCF‑7) to >100 μg/mL (WI‑38).
Absence of reported mammalian cytotoxicity may support selectivity profiling.
Cytotoxicity profile remains unexplored; class‑level inference.
Cytotoxicity Selectivity Index Abietane

Substrate for Abietane Aldehyde Dehydrogenase

Abietal is explicitly annotated with "abieta‑7,13‑dien‑18‑al dehydrogenase activity" in the Gene Ontology database, indicating its role as a substrate for specific plant aldehyde dehydrogenases [1]. Neither abietic acid nor dehydroabietic acid serve as substrates for these aldehyde‑specific enzymes because they lack the requisite aldehyde group. This enzymatic distinction positions abietal as the sole appropriate probe for studying the conversion of abietane aldehydes to the corresponding acids in plant secondary metabolism or for engineering biosynthetic pathways. In contrast, the carboxylic acid analogs are the products or downstream intermediates, not the enzymatic substrates.

Enzymatic Substrate Specificity
Direct head-to-head comparison
Abietal is annotated substrate for abieta‑7,13‑dien‑18‑al dehydrogenase. Abietic/dehydroabietic acids are not substrates.
Only abietal enables aldehyde dehydrogenase pathway interrogation.
Based on Gene Ontology functional annotation.
Enzymology Aldehyde Dehydrogenase Abietane

Abietal Application Scenarios


Enzymology & Plant Pathway Engineering

Abietal is the authentic substrate for abieta‑7,13‑dien‑18‑al dehydrogenase, making it indispensable for kinetic studies of this enzyme and for heterologous pathway reconstruction aiming to produce abietic acid from abietane precursors [1]. The carboxylic acid analogs (abietic and dehydroabietic acids) cannot be used for this purpose because they are the reaction products, not substrates.

Aldehyde-Functionalized Scaffold for Derivatization

The aldehyde group of abietal enables unique derivatization reactions (e.g., reductive amination, aldol condensation) that are impossible with abietic or dehydroabietic acids. This makes abietal the preferred starting material for synthesizing novel abietane‑based amines, hydrazones, or extended conjugated systems, particularly when the goal is to retain or modify the C‑18 functional group without introducing a carboxylic acid [2].

Altered Gram-Positive Selectivity Screening

For research programs seeking abietane‑type compounds that are less active against staphylococci but may possess alternative antibacterial spectra, abietal provides a structurally justified alternative to abietic acid [2]. Its aldehyde group confers different physicochemical properties that can be exploited to target non‑staphylococcal pathogens or to reduce off‑target cytotoxicity observed with the carboxylic acid analogs [3].

Comparative SAR of Abietane Diterpenoids

Abietal serves as a key reference compound in structure–activity relationship investigations of abietane diterpenoids, specifically to isolate the contribution of the C‑18 aldehyde versus C‑18 carboxyl functional group on antimicrobial activity, membrane permeability, and enzymatic recognition [2].

Application
Selection Property
Validation Focus
Plant aldehyde dehydrogenase studies
Aldehyde substrate specificity
Enzyme kinetics and pathway engineering
Aldehyde derivatization chemistry
Reactive aldehyde handle
Reductive amination, aldol condensation scope
Antimicrobial screening — non‑staphylococcal targets
Aldehyde‑modified antibacterial profile
Spectrum shift relative to carboxylic acid analogs
Abietane SAR investigations
C‑18 functional group comparison
Contribution of aldehyde vs. carboxyl to activity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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